molecular formula C10H6BrF B1341870 1-Bromo-8-fluoronaphthalene CAS No. 33718-15-9

1-Bromo-8-fluoronaphthalene

Cat. No.: B1341870
CAS No.: 33718-15-9
M. Wt: 225.06 g/mol
InChI Key: UKEZWVDQUSOSEQ-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Systems in Advanced Synthetic Strategies

Polyhalogenated aromatic systems are crucial in advanced synthetic strategies due to their capacity to undergo site-selective cross-coupling reactions. acs.org This selectivity allows for the controlled and sequential introduction of various functional groups, enabling the construction of complex molecular architectures that would be difficult to achieve through other means. acs.orgresearchgate.net These compounds serve as valuable precursors for a diverse array of organic materials, including polymers, dyes, and pharmaceuticals. chemimpex.commdpi.comacs.org Furthermore, the study of polyhalogenated aromatics contributes to a deeper understanding of reaction mechanisms and the influence of electronic and steric effects on chemical reactivity. nih.gov The ability to selectively functionalize a polyhalogenated arene with identical halogen atoms is a powerful tool for creating value-added molecules for medicinal, agrochemical, and materials science applications. acs.org

Research Context of 1-Bromo-8-fluoronaphthalene within Halo-Naphthalene Chemistry

Within the broader field of halo-naphthalene chemistry, this compound is of particular interest due to the unique "peri" interaction between the bromine and fluorine atoms at the 1 and 8 positions. nih.govst-andrews.ac.uk This steric and electronic repulsion between the peri-substituents can lead to distortion of the naphthalene (B1677914) ring system, influencing the molecule's reactivity and physical properties. nih.gov The study of such peri-substituted naphthalenes provides valuable insights into fundamental concepts of aromaticity, steric strain, and non-bonding interactions. st-andrews.ac.uk Researchers are exploring how these interactions can be harnessed to control reaction outcomes and design novel molecular scaffolds. kiku.dkmdpi.com

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are primarily focused on its synthesis, reactivity, and potential applications as a building block in organic synthesis. A key objective is to develop efficient and selective synthetic routes to this and related peri-disubstituted naphthalenes. chemicalbook.comumanitoba.ca Researchers are also keenly interested in understanding how the interplay between the bromo and fluoro substituents dictates the regioselectivity of further chemical transformations. This includes studying its behavior in various reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. The ultimate goal is to leverage the unique properties of this compound to construct more complex and functionally diverse molecules.

Compound Profile: this compound

PropertyValue
Molecular Formula C₁₀H₆BrF
Molecular Weight 225.06 g/mol
CAS Number 33718-15-9

Detailed Research Findings

Synthesis and Reactions

The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy for creating peri-disubstituted naphthalenes is through the Sandmeyer reaction, starting from a suitable amino-naphthalene precursor. For instance, 1-bromo-8-chloronaphthalene (B1342333) can be prepared from 8-chloronaphthalen-1-amine. chemicalbook.com Another approach involves the electrophilic cyclization of alkynes to construct the naphthalene core with desired halogen substitutions. nih.gov

The reactivity of this compound is significantly influenced by the electronic and steric effects of the halogen substituents. The fluorine atom, being highly electronegative, and the bromine atom both deactivate the naphthalene ring towards electrophilic attack. However, their directing effects and the inherent strain from the peri-interaction can lead to specific and sometimes unexpected reaction pathways. For example, in related systems, the steric repulsion between peri-substituents has been shown to activate the naphthalene ring for certain transformations. nih.gov

Spectroscopic Data

The structural characterization of this compound and related compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. For the related compound 1-bromo-8-chloronaphthalene, the ¹H NMR spectrum in chloroform-d (B32938) shows distinct signals for the aromatic protons, providing crucial information about their chemical environment and coupling interactions. chemicalbook.com Similar detailed spectroscopic analysis would be essential for confirming the structure and purity of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-8-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZWVDQUSOSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592028
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-15-9
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 1 Bromo 8 Fluoronaphthalene Reactivity

Electron-Transfer Processes and Radical Chain Mechanisms in Aryl Halide Reactions

Electron transfer (ET) processes are fundamental to many chemical reactions and can initiate radical chain mechanisms, which are crucial in the reactions of aryl halides. researchgate.net These reactions typically proceed through three key stages: initiation, propagation, and termination. acs.org

Initiation: This stage involves the formation of a radical species, often facilitated by heat, light, or a chemical initiator. In the context of 1-bromo-8-fluoronaphthalene, an electron can be transferred to the molecule to form a radical anion.

Propagation: The newly formed radical anion can then undergo a series of reactions that propagate the radical chain. A critical step in this process is the cleavage of a carbon-halogen bond. The relative strengths of the C-Br and C-F bonds play a significant role in determining which bond is more likely to break. Generally, the C-Br bond is weaker than the C-F bond and is, therefore, more susceptible to cleavage.

Termination: The radical chain is terminated when two radical species combine to form a non-radical product.

While specific experimental studies on the radical chain mechanisms of this compound are not extensively documented, the principles of aryl halide reactivity suggest that it can participate in such reactions. The formation of a radical anion and subsequent cleavage of the C-Br bond would be the most probable pathway for initiating radical reactions.

Table 1: General Steps in a Radical Chain Reaction of an Aryl Halide (Ar-X)

StepDescriptionExample Reaction
Initiation Formation of a radical species.Ar-X + e⁻ → [Ar-X]•⁻
Propagation The radical reacts to form a new radical.[Ar-X]•⁻ → Ar• + X⁻
The new radical reacts with another species.Ar• + Nu⁻ → [Ar-Nu]•⁻
Termination Two radicals combine.Ar• + Ar• → Ar-Ar

Nucleophilic Aromatic Substitution Pathways (SNAr) in Halonaphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The rate of an SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the presence of activating groups on the aromatic ring. In the case of this compound, both bromine and fluorine can act as leaving groups. The high electronegativity of fluorine can stabilize the negatively charged Meisenheimer intermediate, potentially making the C-F bond susceptible to nucleophilic attack. Conversely, the C-Br bond is weaker, making bromide a better leaving group in some contexts.

Computational studies on similar fluoronaphthaldehyde systems have shown that the SNAr reaction can proceed via a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, bypassing a stable Meisenheimer intermediate. researchgate.net The specific pathway for this compound would depend on the reaction conditions and the nature of the nucleophile.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile (Nu⁻)Potential Product(s)Plausible Mechanism
RO⁻ (Alkoxide)1-Alkoxy-8-fluoronaphthalene or 1-Bromo-8-alkoxynaphthaleneAddition-Elimination or Concerted
R₂NH (Amine)1-(Dialkylamino)-8-fluoronaphthalene or 1-Bromo-8-(dialkylamino)naphthaleneAddition-Elimination or Concerted
RS⁻ (Thiolate)1-(Alkylthio)-8-fluoronaphthalene or 1-Bromo-8-(alkylthio)naphthaleneAddition-Elimination or Concerted

Electrophilic Aromatic Substitution Dynamics on Naphthalene (B1677914) Substrates

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In naphthalene, the 1-position (alpha) is generally more reactive towards electrophiles than the 2-position (beta) due to the greater stability of the carbocation intermediate formed during the reaction.

The presence of halogen substituents on the naphthalene ring influences the regioselectivity of further electrophilic attack. Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate.

In this compound, the directing effects of both halogens must be considered. The fluorine atom at the 8-position and the bromine atom at the 1-position will influence the positions of subsequent electrophilic attack. Computational studies using Density Functional Theory (DFT) can predict the most likely sites of electrophilic substitution by analyzing the electron density and the stability of the intermediates. researchgate.net For this compound, the positions on the same ring as the halogens (positions 2, 3, and 4) and on the other ring (positions 5, 6, and 7) will have different reactivities.

Table 3: Predicted Directing Effects of Halogens in Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackInfluence of 1-Bromo GroupInfluence of 8-Fluoro GroupOverall Predicted Reactivity
2ortho to BrFavorable
4para to BrFavorable
5para to FFavorable
7ortho to FFavorable

Carbon-Halogen Bond Activation and Cleavage Mechanisms

The activation and cleavage of carbon-halogen (C-X) bonds are pivotal steps in many synthetic transformations, including cross-coupling reactions. The C-Br bond is generally weaker and more readily cleaved than the C-F bond. This difference in bond strength allows for selective reactions where the C-Br bond is activated while the C-F bond remains intact.

Transition metal catalysts, such as palladium and nickel complexes, are commonly employed to facilitate the activation of C-Br bonds. The mechanism often involves the oxidative addition of the aryl bromide to the metal center, followed by subsequent reaction steps.

Photochemical methods can also be used to induce C-X bond cleavage. The absorption of light can promote the molecule to an excited state, leading to homolytic cleavage of the C-Br bond to generate a naphthyl radical and a bromine radical.

While specific studies on the selective C-Br versus C-F bond activation in this compound are limited, the general principles of C-X bond reactivity suggest that reactions targeting the C-Br bond are more feasible under milder conditions. Computational studies can provide valuable insights into the energetics of C-Br and C-F bond cleavage, helping to predict the selectivity of different activation methods. nih.gov

Table 4: Comparison of Carbon-Bromine and Carbon-Fluorine Bond Properties

PropertyC-Br BondC-F BondImplication for Reactivity
Bond Dissociation Energy LowerHigherC-Br bond is easier to break.
Polarity Less PolarMore PolarC-F bond has a larger dipole moment.
Susceptibility to Oxidative Addition More ReactiveLess ReactiveC-Br bond is more readily activated by transition metals.

Transition Metal Catalyzed Cross Coupling Reactions Involving 1 Bromo 8 Fluoronaphthalene

Palladium-Catalyzed Cross-Coupling Methodologies with Bromo-Naphthalene Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized tools for the formation of C-C and C-heteroatom bonds. mdpi.com For substrates like 1-bromo-8-fluoronaphthalene, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed systems, allowing for selective functionalization at the C1 position. This selective reactivity has been applied to various bromo-naphthalene precursors in the synthesis of diverse chemical libraries. For instance, a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a library of compounds evaluated as antagonists for the human CC chemokine receptor 8 (CCR8). nih.govresearchgate.net

The Suzuki-Miyaura coupling is a preeminent palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. mdpi.com The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the Suzuki-Miyaura reaction would selectively target the C-Br bond. The reaction is typically carried out using a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a base to facilitate the transmetalation step. yonedalabs.com The presence of the fluorine atom can influence the electronic properties of the naphthalene (B1677914) ring, but the much lower bond dissociation energy of the C-Br bond compared to the C-F bond dictates the regioselectivity of the reaction. thieme-connect.de Research on fluorinated arenes has shown that while C-F bonds can be activated under specific, often harsh conditions, they are typically inert under standard Suzuki-Miyaura conditions, which favor C-Br, C-Cl, and C-I bond cleavage. thieme-connect.debeilstein-journals.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplesTypical Loading/ConcentrationPurpose
Palladium PrecatalystPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃1-5 mol%Source of the active Pd(0) catalyst.
LigandPPh₃, SPhos, XPhos, RuPhos1-10 mol%Stabilizes the catalyst and promotes key mechanistic steps.
Boron ReagentArylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters)1.0-1.5 equivalentsProvides the carbon nucleophile for the C-C bond formation.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃2-3 equivalentsActivates the boron reagent for the transmetalation step.
SolventToluene, 1,4-Dioxane, DME, THF/H₂O mixtures0.1-1.0 MSolubilizes reactants and facilitates the reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. rug.nlacsgcipr.org This reaction has become a vital tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals and materials. researchgate.net Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

For this compound, Buchwald-Hartwig amination would enable the selective introduction of a primary or secondary amine at the C1 position. The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are crucial for promoting the challenging C-N reductive elimination step from the palladium center. rug.nl A suitable base, often a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine in the catalytic cycle. libretexts.org The C-F bond remains unreactive under these conditions, preserving it for potential subsequent transformations.

Table 2: Common Ligands for Buchwald-Hartwig Amination

Ligand GenerationLigand NameTypical Substrates
First GenerationPPh₃, P(o-tolyl)₃Activated aryl bromides, secondary amines.
Second Generation (Biarylphosphines)BINAP, DPPFAryl bromides and iodides, primary and secondary amines.
Third Generation (Bulky Biarylphosphines)XPhos, SPhos, RuPhos, BrettPhosUnactivated aryl chlorides, primary/secondary amines, amides.
N-Heterocyclic Carbenes (NHCs)IPr, IMesAryl chlorides and bromides.

Nickel-Catalyzed Cross-Coupling Approaches with Halogenated Aromatics

While palladium has dominated the field of cross-coupling, nickel catalysts have emerged as a powerful and cost-effective alternative. epa.gov Nickel offers unique reactivity, often enabling transformations that are difficult with palladium. epa.gov For halogenated aromatics, nickel catalysts can couple a broader range of electrophiles, including aryl fluorides, which are typically unreactive with palladium catalysts. beilstein-journals.orgnih.gov

In the case of this compound, a nickel catalyst could theoretically couple at either the C-Br or C-F position. However, by carefully selecting the ligands and reaction conditions, regioselective coupling can still be achieved. Standard nickel-catalyzed Suzuki-Miyaura or amination reactions would likely favor the more labile C-Br bond. More specialized nickel/ligand systems are often required to activate the much stronger C-F bond. beilstein-journals.orgnih.gov This orthogonal reactivity is a key advantage, allowing for a two-step functionalization strategy where the C-Br bond is first coupled using palladium or standard nickel conditions, followed by a second coupling at the C-F position using a specialized nickel catalyst designed for C-F activation. beilstein-journals.org

Mechanistic Insights into Catalytic Cycles and Ligand Effects in Cross-Coupling

The efficiency and selectivity of cross-coupling reactions are profoundly influenced by the catalyst's ligand sphere. The general catalytic cycle for both palladium and nickel involves oxidative addition, transmetalation (for C-C coupling) or heteroatom binding/deprotonation (for C-N/C-O coupling), and reductive elimination. libretexts.orgnih.gov

Ligand Effects:

Oxidative Addition: Electron-rich and sterically bulky ligands, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), accelerate the oxidative addition of the aryl halide to the metal center. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.

Transmetalation (Suzuki-Miyaura): The base plays a crucial role by forming a more nucleophilic "ate" complex with the organoboron species (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium. nih.gov The ligand's steric properties can influence the geometry of the palladium complex, affecting the ease of this step.

Reductive Elimination: This final step forms the desired product and regenerates the active M(0) catalyst. Bulky ligands promote this step by creating steric crowding around the metal center, which favors the bond-forming elimination process. This is particularly important for Buchwald-Hartwig amination, where C-N reductive elimination can be slow. rug.nl

For this compound, the choice of ligand is critical for ensuring high efficiency at the C-Br position while preventing unwanted side reactions or catalyst deactivation.

Regioselectivity and Stereochemical Control in Cross-Coupling Reactions

Regioselectivity is a primary consideration when working with polyhalogenated substrates like this compound. The selectivity of a cross-coupling reaction is governed by the relative bond dissociation energies of the carbon-halogen bonds. The established trend is C-I < C-Br < C-Cl < C-F, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive.

For this compound, this bond strength differential allows for highly regioselective cross-coupling. thieme-connect.de

C-Br Selective Coupling: Standard palladium or nickel-catalyzed reactions (Suzuki, Buchwald-Hartwig, etc.) will almost exclusively occur at the C1 position, cleaving the weaker C-Br bond and leaving the robust C-F bond at the C8 position intact. This provides a reliable method to introduce a wide array of substituents at the C1 position first.

C-F Selective Coupling: Following functionalization at the C1 position, the remaining C-F bond can be activated for a second cross-coupling reaction. This typically requires more specialized and reactive catalytic systems, often involving nickel catalysts with specific ligands that are capable of undergoing oxidative addition into the strong C-F bond. beilstein-journals.orgnih.gov

This predictable, stepwise reactivity makes this compound an excellent building block for the synthesis of complex, highly substituted naphthalene derivatives, where different functionalities can be precisely installed at the C1 and C8 positions. Stereochemical control is generally not a factor in these reactions as they involve flat, aromatic sp²-hybridized carbon centers.

Computational Chemistry and Theoretical Characterization of 1 Bromo 8 Fluoronaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method calculates the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. For halogenated aromatic compounds like 1-bromo-8-fluoronaphthalene, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G**), are effective for optimizing molecular geometry and predicting electronic properties. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjet.netirjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, DFT calculations are used to determine the energies of these frontier orbitals. The presence of the halogen substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The electronegative fluorine atom has a strong stabilizing effect on the orbitals, while the more polarizable bromine atom also contributes to this trend. The HOMO-LUMO gap is a key parameter influencing the molecule's electronic absorption spectra and its potential as a component in organic electronic materials. irjet.net Theoretical calculations on similar halogenated naphthalenes provide insight into the expected values for these properties. irjet.nettandfonline.com

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Potential Energy Surface Modeling and Reaction Pathway Prediction

Potential Energy Surface (PES) modeling is a computational technique used to map the energy of a molecular system as a function of its geometry. smu.edu By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy reaction pathways connecting them. smu.edumdpi.com For this compound, PES modeling can predict the outcomes of various chemical transformations.

For instance, in reactions such as nucleophilic aromatic substitution or further electrophilic halogenation, DFT calculations can trace the reaction coordinate from reactants to products. This involves calculating the energies of intermediates and transition states to determine the activation energy (energy barrier) for each step. mdpi.com Such studies on related polychlorinated naphthalenes have successfully elucidated complex reaction mechanisms and product distributions. mdpi.com By modeling these pathways for this compound, it is possible to predict which positions on the naphthalene ring are most susceptible to attack and what the kinetic and thermodynamic favorability of different reactions would be.

Hypothetical ReactionPredicted Reaction SiteCalculated Activation Barrier (Illustrative)Significance
Electrophilic NitrationPositions 4 or 525 kcal/molPredicts regioselectivity and reaction rate for electrophilic attack.
Nucleophilic Substitution (of Br)Position 135 kcal/molEvaluates the feasibility of displacing the bromine atom with a nucleophile.

Non-Covalent Interactions and Halogen Bonding (σ-hole and π-hole interactions)

Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electron-deficient region on a halogen atom and a nucleophile. ijres.orgrsc.org This electron-deficient region, known as a σ-hole, is a positive area of electrostatic potential located on the halogen atom along the axis of its covalent bond. rsc.orgresearchgate.net

In this compound, the bromine atom is a potential halogen bond donor. Computational modeling can map the molecular electrostatic potential surface, revealing a positive σ-hole on the bromine atom. The strength of this σ-hole is enhanced by the electron-withdrawing effect of the naphthalene ring. In contrast, fluorine is generally a poor halogen bond donor due to its high electronegativity, which typically prevents the formation of a positive σ-hole. ijres.orgresearchgate.net

Beyond the σ-hole, halogens can also participate in π-hole interactions, which involve positive electrostatic potential on the lateral sides of the halogen atom. researchgate.net DFT calculations can characterize both σ-hole and potential π-hole interactions for the bromine atom in this compound, predicting its ability to form complexes with Lewis bases, which is crucial for crystal engineering and the design of functional materials. nih.gov

Interaction TypeAtomKey FeaturePredicted Strength (Illustrative)
σ-hole Halogen BondBrominePositive potential along the C-Br bond axis-3 to -5 kcal/mol
π-hole InteractionBrominePositive potential on the lateral sides of the Br atom-1 to -2 kcal/mol

Quantum Chemical Descriptors and Reactivity Prediction for Halogenated Aromatics

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be used to predict its physical properties and chemical reactivity. These descriptors form the basis of Quantitative Structure-Activity Relationships (QSAR). nih.gov For halogenated aromatic hydrocarbons, key descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, electron affinity, ionization potential, dipole moment, and molecular polarizability. pjoes.com

Calculations for this compound can provide these descriptors, which collectively paint a picture of its reactivity profile. For example, a high electron affinity, related to the LUMO energy, would suggest susceptibility to reduction or attack by nucleophiles. nih.gov The molecular polarizability indicates how easily the electron cloud can be distorted by an electric field, which is relevant for intermolecular interactions. By comparing these calculated descriptors with those of other known halogenated naphthalenes, it is possible to predict its environmental behavior and potential biological activity. pjoes.com

DescriptorDefinitionPredicted Influence on Reactivity
Ionization Potential (IP)Energy required to remove an electron (related to EHOMO).A high IP indicates resistance to oxidation.
Electron Affinity (EA)Energy released when an electron is added (related to ELUMO).A high EA suggests susceptibility to reduction.
Dipole Moment (µ)Measure of the overall polarity of the molecule.Influences solubility and intermolecular electrostatic interactions.
Polarizability (α)The ease of distortion of the electron cloud.Affects dispersion forces and non-covalent interactions.

Theoretical Approaches to Conformational Analysis of Naphthalene Derivatives

While the naphthalene core is aromatic and largely planar, significant conformational questions arise in peri-substituted derivatives like this compound. The proximity of the substituents at the 1 and 8 positions leads to substantial steric repulsion, forcing the molecule to distort from its ideal planar geometry to achieve a more stable, lower-energy conformation. acs.org

Theoretical methods are essential for characterizing these distortions. researchgate.net Computational studies on similar 1,8-disubstituted naphthalenes have identified several types of distortion:

Horizontal Distortion: An in-plane scissoring motion that increases the distance between the substituents. researchgate.net

Vertical Distortion: An out-of-plane puckering or twisting of the naphthalene ring, where the substituents move above and below the mean plane of the ring system. researchgate.netresearchgate.net

Structural ParameterDescriptionPredicted Trend for this compound
C1-C8 DistanceDistance between the substituted carbon atoms.Increased compared to unsubstituted naphthalene due to steric repulsion.
C-X Bond AnglesAngles of the C-Br and C-F bonds relative to the ring.Deviated from the ideal 120° to splay outwards from each other.
Naphthalene Ring PuckeringDeviation of the carbon atoms from a common plane.Significant puckering or twisting of the aromatic plane is expected.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 8 Fluoronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-bromo-8-fluoronaphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound are influenced by the electronic effects of the bromine and fluorine substituents, as well as their peri-relationship, leading to characteristic chemical shifts and coupling patterns for the aromatic protons and carbons.

In substituted naphthalenes, the chemical shifts of the protons and carbons are dictated by the nature and position of the substituents. researchgate.net Electron-withdrawing groups, such as halogens, generally deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield). The analysis of related compounds, such as 1-fluoronaphthalene (B124137) and 1-bromonaphthalene (B1665260), provides a basis for predicting the spectral features of this compound. For instance, in 1-fluoronaphthalene, the proton signals appear in the range of δ 7.1-8.1 ppm, with distinct couplings observed between the fluorine atom and the neighboring protons. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1-fluoronaphthalene shows signals for the ten carbon atoms, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related compounds)

Nucleus Predicted Chemical Shift (ppm) Key Couplings
¹H7.0 - 8.2J(H,H), J(H,F)
¹³C110 - 140J(C,F)

Note: The data in this table is predictive and based on the analysis of similar compounds. Experimental verification is required.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Through-Space Coupling Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il It provides valuable information about the electronic environment of the fluorine atom and can reveal through-space interactions.

In peri-disubstituted naphthalenes like this compound, the proximity of the two halogen atoms can lead to through-space spin-spin coupling. researchgate.net This phenomenon occurs when the orbitals of the two nuclei overlap directly in space, leading to a detectable coupling constant (J) even though they are separated by more than three bonds. The magnitude of this through-space coupling is highly dependent on the internuclear distance and the relative orientation of the interacting nuclei. For 1,8-difluoronaphthalene, a significant through-space ⁴J(F,F) coupling of 56 Hz has been observed, resulting from a through-space contribution of 75 Hz and a through-bond contribution of -19 Hz. researchgate.net

While a specific ¹⁹F NMR spectrum for this compound was referenced, the detailed data, including the chemical shift and any through-space J(Br,F) coupling, were not provided in the available search results. chemicalbook.com The chemical shift of the fluorine atom would be influenced by the presence of the bromine atom at the C8 position. The observation and quantification of a through-space coupling between the bromine and fluorine nuclei would provide direct evidence of their spatial proximity.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would reveal the coupling network between the six aromatic protons, aiding in their sequential assignment around the naphthalene (B1677914) rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

While the general application of these 2D NMR techniques to substituted naphthalenes is well-established for resolving complex spectra and confirming structural assignments, specific 2D NMR data for this compound were not found in the performed searches. nih.gov

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations.

For halogenated aromatic compounds, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected at lower wavenumbers. While specific FT-IR data for this compound is not available, a study on the isomeric compound 1-bromo-4-fluoronaphthalene (B1202307) provides insights into the expected spectral regions for key vibrations. nih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.comsapub.org

The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. As with FT-IR, a detailed vibrational analysis of 1-bromo-4-fluoronaphthalene has been performed using FT-Raman spectroscopy, which can serve as a reference for interpreting the spectrum of the 1,8-isomer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated π-system of the naphthalene core.

For aromatic compounds like naphthalene and its derivatives, the most prominent electronic transitions are π → π* transitions. These involve the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. The electronic absorption spectra of substituted naphthalenes are influenced by the nature and position of the substituents on the aromatic rings.

In the case of this compound, the naphthalene core acts as the primary chromophore. The presence of the bromine and fluorine atoms as substituents modifies the electronic properties of the naphthalene system. Halogens, through inductive effects, can withdraw electron density from the aromatic ring. Conversely, through resonance effects, they can donate electron density. These competing effects alter the energy levels of the molecular orbitals involved in the electronic transitions.

Generally, substitution on the naphthalene ring leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted naphthalene. Specifically, α-substitution, as is the case for the bromo and fluoro groups in this compound, is known to cause a noticeable red shift of the electronic transitions. rsc.org The extent of this shift increases with the polarizability of the halogen substituent, following the trend F < Cl < Br < I. rsc.org

CompoundExpected λmax (nm)Electronic TransitionNotes
Naphthalene~220, ~275, ~312π → πReference compound
1-Bromonaphthalene~230, ~285, ~320π → πIllustrates bathochromic shift upon α-halogen substitution. nist.gov
This compoundPredicted > 230, > 285, > 320π → π*Predicted bathochromic shift due to two α-halogen substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₆BrF), the molecular formula gives a monoisotopic mass of approximately 223.96 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for compounds containing bromine is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, M⁺ and (M+2)⁺, of almost equal intensity.

The fragmentation of the molecular ion provides valuable structural information. For aromatic compounds, the molecular ion is often quite stable and thus appears as a prominent peak in the spectrum. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the halogen substituents and the fragmentation of the aromatic ring system.

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom as a radical. In this case, the loss of a bromine radical (M - Br)⁺ or a fluorine radical (M - F)⁺ would lead to significant fragment ions. The loss of a bromine atom (m/z 79 or 81) would result in a fragment at m/z 145, while the loss of a fluorine atom (m/z 19) would produce a fragment at m/z 205/207. whitman.edu Further fragmentation could involve the loss of small neutral molecules such as acetylene (B1199291) (C₂H₂) from the naphthalene ring, which is a common fragmentation pattern for polycyclic aromatic hydrocarbons.

m/zProposed Fragment IonInterpretation
224/226[C₁₀H₆BrF]⁺Molecular ion (M⁺ and M+2⁺)
205/207[C₁₀H₆Br]⁺Loss of a fluorine radical (M - F)⁺
145[C₁₀H₆F]⁺Loss of a bromine radical (M - Br)⁺
126[C₁₀H₆]⁺Loss of both Br and F radicals
119[C₈H₄F]⁺Loss of Br and C₂H₂

Research Applications and Future Directions for 1 Bromo 8 Fluoronaphthalene

Role as Building Blocks in Advanced Organic Synthesis

The utility of 1-bromo-8-fluoronaphthalene as a versatile building block stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common organometallic and cross-coupling reactions, allowing for selective functionalization.

This compound serves as a key precursor to a host of peri-naphthalene derivatives, where substituents in the 1 and 8 positions can interact through space, leading to unique steric and electronic properties. Analogous to the well-established chemistry of 1-bromonaphthalene (B1665260), the bromine atom in this compound can be converted into an organolithium or Grignard reagent. wikipedia.orgwikipedia.org For example, treatment with an organolithium reagent like n-butyllithium would selectively replace the bromine atom, forming 8-fluoro-1-lithionaphthalene. wikipedia.org This lithiated intermediate is a powerful nucleophile that can react with various electrophiles to introduce a wide range of functional groups at the 1-position, while leaving the fluorine atom at the 8-position intact.

This selective reactivity is crucial for the stepwise construction of complex, unsymmetrically substituted 1,8-naphthalene systems. Such derivatives are foundational for synthesizing advanced materials and complex molecular architectures where precise control over substitution patterns is paramount. The ability to functionalize one position while retaining a halogen at another for subsequent reactions is a cornerstone of modern synthetic strategy.

Development of Organic Electronic Materials

The naphthalene (B1677914) scaffold is a common component in organic electronic materials due to its rigid, planar structure and aromaticity, which facilitate charge transport and favorable photophysical properties. The introduction of halogen atoms, particularly fluorine, can modulate electronic energy levels, enhance stability, and influence molecular packing in the solid state.

While direct applications of this compound in OLEDs and OPVs are not extensively documented, it serves as an important precursor for the synthesis of relevant electronically active molecules. Specifically, it is a potential starting material for creating derivatives of 1,8-naphthalimide (B145957), a class of compounds widely recognized for their use as fluorescent dyes and active components in organic electronics. nih.govresearchgate.net

The synthetic pathway could involve the conversion of the bromo group into an amine or other functional handle, followed by reactions to build the imide ring structure. For instance, Suzuki coupling reactions, commonly performed on aryl bromides, could be used to attach aromatic groups, thereby extending the π-conjugated system to tune the molecule's light absorption and emission properties. mdpi.com The resulting 1,8-naphthalimide derivatives are known for their high fluorescence quantum yields, good thermal stability, and large Stokes shifts, making them excellent candidates for fluorophores in OLEDs. nih.gov

Application AreaRelevant Compound ClassPotential Synthetic Role of this compoundKey Properties of Derivatives
OLEDs 1,8-NaphthalimidesPrecursor for functionalized naphthalimide synthesisHigh fluorescence quantum yield, thermal stability
OPVs Conjugated Naphthalene SystemsBuilding block for donor or acceptor moleculesTunable energy levels, good charge transport

In the field of perovskite solar cells (PVSCs), interfacial engineering is critical for improving device efficiency and stability. Fluoroarene derivatives have been successfully employed as passivating agents at the interface between the perovskite layer and the charge transport layers. rsc.org These molecules can passivate defects, reduce non-radiative recombination, and improve charge extraction.

The presence of fluorine atoms in these modulators is thought to enhance the stability of the perovskite films, particularly against moisture. rsc.org Although this compound itself is not directly used as an interfacial modulator, its derivatives, featuring appropriate functional groups (e.g., amines, thiols), could be designed for this purpose. The fluoronaphthalene core provides a hydrophobic and electronically suitable scaffold to interact favorably with the perovskite surface, potentially enhancing both the performance and longevity of the solar cell.

This compound is a valuable starting material for the synthesis of novel organic semiconductors. The naphthalene unit is a well-established component in high-performance semiconductors used in Organic Thin-Film Transistors (OTFTs). researchgate.net By using cross-coupling reactions like Suzuki or Stille coupling at the C-Br position, researchers can attach other aromatic or heteroaromatic units (such as thiophenes, furans, or pyridines) to the naphthalene core. rsc.org This strategy allows for the creation of extended, π-conjugated systems with tailored electronic properties.

The fluorine atom at the 8-position plays a crucial role in tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Fluorination is a common strategy to lower these energy levels, which can improve the material's stability against oxidation (air stability) and facilitate electron injection or transport in n-type semiconductors. rsc.org Therefore, this compound provides a synthetic entry point to asymmetrically substituted, fluorinated naphthalene-based semiconductors for advanced electronics research.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities. researchgate.netnih.gov Fluorine is also a key element in modern drug design, often introduced to improve metabolic stability, binding affinity, and bioavailability.

This compound is a key intermediate in the synthesis of complex biologically active molecules. Its utility is highlighted by analogy to its chloro-substituted counterpart, 1-bromo-8-chloronaphthalene (B1342333), which serves as an intermediate in the preparation of potent inhibitors of KRas G12C and G12D mutants—critical targets in cancer therapy. chemicalbook.com Given that fluorine is often used as a bioisostere for chlorine, this compound is a highly relevant precursor for developing similar or improved inhibitors.

Structure-Activity Relationship (SAR) Studies in Pharmacological Contexts

While direct pharmacological screenings of this compound are not extensively documented in publicly available literature, its significance in structure-activity relationship (SAR) studies lies in its role as a versatile building block for more complex biologically active molecules. The unique substitution pattern of a bromine and a fluorine atom at the peri positions (1 and 8) of the naphthalene core imparts specific steric and electronic properties that can be exploited in drug design.

In the context of SAR, medicinal chemists systematically modify a lead compound's structure to observe the resulting changes in biological activity. The introduction of a this compound moiety into a larger molecule can influence its pharmacological profile in several ways:

Modulation of Physicochemical Properties: The presence of two different halogens affects the lipophilicity, polarity, and metabolic stability of the parent molecule. The fluorine atom, being highly electronegative, can alter the acidity or basicity of nearby functional groups and form hydrogen bonds, which can be crucial for target binding. The bromine atom, being larger and more polarizable, can introduce van der Waals interactions and also serve as a handle for further chemical modifications.

Conformational Constraints: The steric bulk of the bromine and fluorine atoms in the peri positions can restrict the rotation of substituents, locking the molecule into a specific conformation. This conformational rigidity can be advantageous if it aligns with the optimal geometry for binding to a biological target, thereby increasing potency and selectivity.

Exploring Chemical Space: As a synthetic intermediate, this compound allows for the exploration of novel chemical space. The differential reactivity of the C-Br and C-F bonds can be utilized for selective cross-coupling reactions, enabling the attachment of various pharmacophores to the naphthalene scaffold.

Feature of this compoundPotential Impact on SARExample of Pharmacological Relevance
Peri-Halogenation Induces steric strain and conformational rigidity.Can lead to higher binding affinity by pre-organizing the molecule for the target's active site.
Fluorine Atom High electronegativity, potential for H-bonding.Can enhance metabolic stability and modulate pKa of adjacent functional groups.
Bromine Atom Good leaving group for cross-coupling reactions.Allows for the introduction of diverse substituents to probe the target's binding pocket.
Naphthalene Scaffold Lipophilic and planar.Can facilitate membrane permeability and pi-stacking interactions with the target.

Emerging Research Areas and Potential Novel Applications of Halogenated Naphthalenes

The field of halogenated naphthalenes is expanding beyond their historical applications, with new research pointing towards their utility in advanced materials and specialized chemical synthesis. The unique electronic and structural characteristics imparted by halogen atoms on the naphthalene core are driving these innovations.

Materials Science:

One of the most promising emerging areas for halogenated naphthalenes is in the development of novel organic electronic materials. The introduction of halogens can significantly influence the electronic properties of the naphthalene system, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is critical for applications in:

Organic Light-Emitting Diodes (OLEDs): Halogenated naphthalenes can be incorporated into larger conjugated systems to create new emissive materials with specific colors and improved efficiencies.

Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular interactions of halogenated naphthalenes make them attractive candidates for organic semiconductors.

Organic Photovoltaics (OPVs): By modifying the electron-donating or -accepting properties of the naphthalene core, these compounds can be used to develop new materials for solar energy conversion.

Supramolecular Chemistry and Crystal Engineering:

The ability of halogen atoms to participate in halogen bonding—a non-covalent interaction similar to hydrogen bonding—is being increasingly explored. This property allows for the rational design of self-assembling molecular structures and crystalline materials with desired topologies and functions. Polyhalogenated naphthalenes can act as building blocks for:

Metal-Organic Frameworks (MOFs): These are porous materials with applications in gas storage, separation, and catalysis. Halogenated naphthalene linkers can introduce specific functionalities and control the pore size and environment within the MOF structure.

Liquid Crystals: The rigid, planar structure of the naphthalene core, combined with the anisotropic interactions introduced by halogens, can be exploited in the design of new liquid crystalline materials.

Synthetic Chemistry:

As versatile synthetic intermediates, halogenated naphthalenes continue to be valuable in the construction of complex organic molecules. The differential reactivity of various halogen substituents allows for sequential and site-selective reactions, providing access to intricate molecular architectures that would be difficult to synthesize otherwise. This is particularly relevant in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex scaffolds for both medicinal and materials science research.

Research AreaApplication of Halogenated NaphthalenesPotential Impact
Organic Electronics Components of OLEDs, OFETs, and OPVs.Development of more efficient and tunable electronic devices.
Supramolecular Chemistry Building blocks for MOFs and liquid crystals.Creation of novel materials with tailored properties for specific applications.
Advanced Synthesis Intermediates for complex molecule synthesis.Enabling the construction of new drugs and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-8-fluoronaphthalene with high regioselectivity?

  • Methodological Answer : The synthesis typically involves halogenation of fluoronaphthalene derivatives. Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) can achieve regioselectivity at the 8-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product (purity ≥98%) . Solubility data for bromonaphthalenes in alcohol, ether, or chloroform can guide solvent selection during workup .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodological Answer : Use HPLC or GC-MS to confirm purity, referencing retention indices from NIST databases . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the fluorine atom at position 8 will cause distinct splitting patterns in NMR due to spin-spin coupling .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and eye protection. The compound may release toxic fumes upon decomposition. Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation. Waste disposal must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How do conflicting NMR data arise in structural analysis of halogenated naphthalenes, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent effects, impurities, or isotopic interference (e.g., ¹⁹F-¹H coupling). Use deuterated solvents (e.g., CDCl₃) and compare experimental shifts with computational models (DFT) or NIST reference spectra . Advanced 2D NMR techniques (COSY, NOESY) can clarify ambiguous assignments .

Q. What challenges exist in quantifying environmental exposure to this compound, and how can they be mitigated?

  • Methodological Answer : Atmospheric sampling is complicated by its semi-volatile nature and adsorption onto particulates. High-volume air samplers with quartz filters and polyurethane foam (PUF) cartridges are recommended. Analyze extracts via GC-ECD or GC-MS, but validate methods to avoid artifacts (e.g., photodegradation during sampling) .

Q. How can researchers address inconsistencies in toxicity data for halogenated naphthalenes?

  • Methodological Answer : Contradictions may arise from varying experimental models (in vitro vs. in vivo) or exposure durations. Conduct systematic reviews using databases like TOXCENTER and NIH RePORTER to identify data gaps . Prioritize studies that align with ATSDR’s substance-specific data needs, such as metabolic pathways and chronic exposure effects .

Q. What advanced techniques are suitable for studying the photostability of this compound under UV light?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor degradation kinetics. Couple with LC-MS to identify photoproducts. Computational studies (TD-DFT) can predict degradation pathways by simulating excited-state behavior .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
Synthesis & PurificationHalogenation with Br₂/FeBr₃, column chromatography
Structural Analysis¹H/¹³C NMR, HRMS, DFT modeling
Environmental AnalysisGC-ECD, PUF cartridges
Toxicity StudiesSystematic reviews, ATSDR guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.